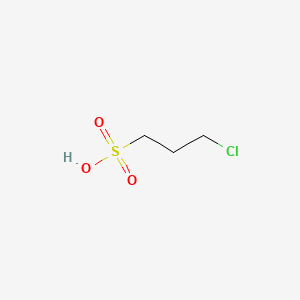

3-chloropropane-1-sulfonic Acid

Beschreibung

Contextualization within Organosulfur Chemistry and Halogenated Organic Compounds

3-Chloropropane-1-sulfonic acid, with the chemical formula C₃H₇ClO₃S, is a member of two important classes of chemical compounds: organosulfur compounds and halogenated organic compounds. smolecule.comechemi.com The presence of a sulfonic acid group (-SO₃H) attached to a propane (B168953) backbone places it squarely in the category of organosulfur compounds. ontosight.ai Sulfonic acids are known for their strong acidic properties. ontosight.ai The inclusion of a chlorine atom on the propane chain also classifies it as a halogenated organic compound. This dual functionality imparts a unique reactivity to the molecule. smolecule.com The sulfonyl chloride group, a related functional group, is a potent electrophile, making it highly reactive toward nucleophiles. solubilityofthings.com

The sodium salt of this compound (C₃H₆ClNaO₃S) is a white, crystalline solid that is highly soluble in water and other polar solvents. ontosight.ai This solubility is a key characteristic for its use in aqueous solutions. ontosight.ai

Historical Perspectives in the Study of Propane-Based Sulfonic Acids

The study of propane-based sulfonic acids is intertwined with the development of organic synthesis and the exploration of organosulfur chemistry. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader history of related compounds provides context. For instance, the production of 1,3-propane sultone, a cyclic sulfonate ester, dates back to the 1950s and 1960s in Germany and the USA. nih.gov This compound can be prepared from the acid-catalyzed reaction of allyl alcohol and sodium bisulfite. wikipedia.org The hydrolysis of 1,3-propane sultone yields 3-hydroxy-1-propanesulfonic acid, a structurally similar compound to this compound. nih.gov

The synthesis of related chloropropanols, which can be precursors to compounds like this compound, has also been a subject of study. For example, methods for synthesizing 3-chloro-1-propanol (B141029) from 1,3-propanediol (B51772) and hydrochloric acid have been developed, sometimes using catalysts like benzenesulfonic acid. google.com These synthetic routes highlight the chemical transformations involved in creating functionalized propane derivatives.

Broader Academic Significance of this compound and Related Structures

The academic significance of this compound and its relatives lies in their utility as building blocks in organic synthesis and their potential applications in various scientific fields. The presence of both a reactive chlorine atom and a sulfonic acid group allows for a range of chemical modifications. smolecule.com For instance, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups. smolecule.com

Derivatives of propane sulfonic acids have been investigated for a variety of uses. For example, some sulfonic acids are used as surfactants in detergents and as intermediates in the synthesis of pharmaceuticals and dyes. ontosight.aicapitalresin.com The sodium salt of this compound, for instance, has potential applications as a buffering agent in biochemical assays and as an intermediate in the synthesis of certain drugs. ontosight.ai Furthermore, related compounds like 3-aminopropane-1-sulfonic acid (homotaurine) are used in biochemical research. carlroth.combldpharm.com The study of these molecules contributes to a deeper understanding of structure-activity relationships and the development of new materials and biologically active compounds.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO₃S | nih.govchemspider.com |

| Molecular Weight | 158.60 g/mol | echemi.comanaxlab.com |

| Monoisotopic Mass | 157.980443 | chemspider.com |

| Appearance | White crystalline solid (for its sodium salt) | ontosight.ai |

| Solubility | Highly soluble in water (for its sodium salt) | ontosight.ai |

| Melting Point | ~260°C (for its sodium salt) | ontosight.ai |

| IUPAC Name | This compound | chemspider.comnih.gov |

| CAS Number | 56984-95-3 | chemspider.comanaxlab.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

56984-95-3 |

|---|---|

Molekularformel |

C3H7ClO3S |

Molekulargewicht |

158.60 g/mol |

IUPAC-Name |

3-chloropropane-1-sulfonic acid |

InChI |

InChI=1S/C3H7ClO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7) |

InChI-Schlüssel |

CEPMBESUVXXFST-UHFFFAOYSA-N |

Kanonische SMILES |

C(CS(=O)(=O)O)CCl |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Strategies for 3 Chloropropane 1 Sulfonic Acid

Methodologies for the Preparation of 3-Chloropropane-1-sulfonic Acid

The preparation of this compound can be approached from two primary angles: direct synthesis from suitable starting materials or indirect synthesis involving the modification of chloropropyl precursors.

Direct Synthetic Approaches to this compound

Direct synthesis routes to this compound often involve the use of highly reactive sulfonating agents. One common precursor is 3-chloropropanesulfonyl chloride. The hydrolysis of this sulfonyl chloride provides a straightforward method to obtain the desired sulfonic acid. This reaction is typically carried out in an aqueous medium, where the sulfonyl chloride group is converted to a sulfonic acid group.

Another direct approach involves the sulfonation of 1-chloropropane (B146392). This can be achieved using potent sulfonating agents like sulfur trioxide. The reaction introduces a sulfonic acid group onto the propane (B168953) chain, though control of regioselectivity to favor the terminal position is a key challenge.

A further method involves the reaction of 1-bromo-3-chloropropane (B140262) with thiourea (B124793) to form S-(3-chloropropyl)isothiourea. This intermediate can then undergo a chlorination reaction to yield 3-chloropropanesulfonyl chloride, which is subsequently hydrolyzed to this compound. acs.org

Indirect Synthetic Pathways Utilizing Chloropropyl Precursors

Indirect methods for synthesizing sulfonic acids with a propyl chain often involve the initial attachment of a chloropropyl group to a substrate, followed by chemical modification to introduce the sulfonic acid functionality. These methods are particularly prevalent in the preparation of solid acid catalysts.

The sulfonation of halogenated propane derivatives is a fundamental strategy for introducing the sulfonic acid group. analis.com.my For instance, 1,3-dichloropropane (B93676) can serve as a starting material. chemicalbook.com The reaction of such compounds with a sulfite (B76179) source, such as sodium sulfite, can lead to the displacement of a chlorine atom and the introduction of a sulfonate group. This nucleophilic substitution reaction is a common method for forming carbon-sulfur bonds.

The general principle of sulfonation involves the treatment of an organic compound with a sulfonating agent. ijariie.com Common sulfonating agents include sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid. ijariie.com The choice of agent and reaction conditions can influence the yield and selectivity of the sulfonation process. chemithon.com

A widely employed strategy, especially in the field of heterogeneous catalysis, involves the functionalization of inorganic supports, such as silica (B1680970), with chloropropyl groups, which are then converted to sulfonic acids.

The grafting of 3-chloropropyl chains onto silica surfaces is typically achieved using organosilane reagents, most commonly 3-chloropropyltrimethoxysilane (B1208415) (CPTMS) or 3-chloropropyltriethoxysilane (CPTES). scirp.orgmdpi.com These molecules possess a chloropropyl group at one end and a hydrolyzable silyl (B83357) ether at the other, allowing for covalent attachment to the silanol (B1196071) groups (Si-OH) on the silica surface. google.com

The process can be carried out via a sol-gel method, where the silica support is synthesized in the presence of the chloropropylsilane, leading to the incorporation of the functional group throughout the silica matrix. sigmaaldrich.com Alternatively, a post-grafting method can be used, where a pre-synthesized silica support is treated with the chloropropylsilane. wikipedia.org The reaction is often performed in a suitable solvent like toluene, and the reaction rate can be influenced by factors such as temperature and the presence of water. ateneo.edu Microwave irradiation has also been explored as a method to accelerate the grafting process. sigmaaldrich.com

The successful grafting of chloropropyl groups can be confirmed by various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows the characteristic C-Cl stretching vibrations, and elemental analysis, which quantifies the amount of chlorine and carbon on the silica surface. analis.com.mynih.gov

Characterization of 3-Chloropropyl-Functionalized Silica

| Parameter | Value | Reference |

|---|---|---|

| Surface Area | ~550 m²/g | sigmaaldrich.com |

| Pore Size | 60 Å | sigmaaldrich.com |

| Extent of Labeling | ~2.5% loading | sigmaaldrich.com |

| Matrix Active Group | ~8% functionalized | sigmaaldrich.com |

Once the silica support is functionalized with chloropropyl groups, the next step is the conversion of the chloro group into a sulfonic acid group. A common method to achieve this is through a two-step process. First, the chloropropyl group is converted to a thiol (-SH) group by reaction with a sulfur source, such as thiourea or sodium hydrosulfide.

Subsequently, the thiol group is oxidized to a sulfonic acid group (-SO3H). mdpi.com Hydrogen peroxide is a frequently used oxidizing agent for this transformation. The oxidation reaction needs to be carefully controlled to ensure complete conversion of the thiol groups to sulfonic acid groups without causing degradation of the organic moiety. mdpi.comnih.gov The success of the sulfonation can be verified by techniques like X-ray photoelectron spectroscopy (XPS), which can detect the presence of sulfur in the +6 oxidation state, characteristic of a sulfonic acid. mdpi.com

Synthesis of Propylsulfonic Acid-Functionalized Silica Nanoparticles

| Reaction Condition | Effect on Sulfur Content | Reference |

|---|---|---|

| Silane (B1218182) Concentration | Increasing silane concentration generally increases sulfur loading. | scirp.org |

| Water Concentration | Higher water content in the reaction media can lead to higher sulfur incorporation. For example, to achieve 5-7% sulfur content, over 33% water concentration was needed. | scirp.org |

| Reaction Time | Longer reaction times can lead to higher degrees of functionalization. | scirp.org |

| Solvent | The choice of solvent (e.g., ethanol, methanol (B129727), acetonitrile, toluene) can influence the grafting density and distribution of functional groups. | scirp.org |

Functionalization and Sulfonation of Chloropropyl-Modified Substrates

Synthesis of Key Derivatives of this compound

The transformation of this compound or its precursors into more reactive derivatives is fundamental for its application in further chemical synthesis. Key derivatives include sulfonyl chlorides, amides, and esters, each formed through specific synthetic routes.

Preparation of Sulfonyl Chloride Derivatives (e.g., 3-chloropropane-1-sulfonyl chloride)

3-Chloropropane-1-sulfonyl chloride is a critical intermediate used in the synthesis of various compounds, including chiral ionic liquids and for the sulfonation of polymers. sigmaaldrich.com Its preparation can be achieved through several methods, notably from 1,3-propanesultone or via greener routes starting from 1-bromo-3-chloropropane.

One established method involves the reaction of 1,3-propanesultone with a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.com The reaction is typically carried out in the presence of a catalyst, such as an acid amide (e.g., dimethylformamide), at temperatures ranging from 40 to 150°C. google.com For instance, heating 1,3-propanesultone with thionyl chloride and catalytic dimethylformamide at 60-80°C for three hours can produce 3-chloropropane-1-sulfonyl chloride in yields as high as 98%. google.com

| Chlorinating Agent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Thionyl chloride | Dimethylformamide | ~70°C | 3 hours | Not specified |

| Thionyl chloride | Methylformamide | 60-80°C | 3 hours | 98% |

| Phosphorus pentachloride | Dimethylformamide | ~120°C | 3 hours | 85% |

A more recent, environmentally conscious approach involves a two-step synthesis starting from 1-bromo-3-chloropropane and thiourea. google.com The first step produces S-(3-chloropropyl)isothiourea, which is then subjected to a chlorination reaction with sodium hypochlorite (B82951) in the presence of an acid catalyst to yield the final sulfonyl chloride product. google.com This method is noted for its mild reaction conditions and high yield. google.com

Synthesis of Amide Derivatives (e.g., this compound tert-butylamide)

Formation of Ester Analogues

The formation of sulfonic acid esters, or sulfonates, from 3-chloropropane-1-sulfonyl chloride follows a well-established chemical principle. The reaction, known as sulfonylation, involves treating an alcohol with the sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. The base serves to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is formed. This general method allows for the synthesis of a wide variety of sulfonate esters by selecting the appropriate alcohol, although specific examples for this compound esters were not detailed in the provided search results.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of 3-chloropropane-1-sulfonyl chloride is no exception. Several green chemistry principles are being applied to make its production more environmentally friendly.

A patented "green synthesis method" for 3-chloropropane-1-sulfonyl chloride highlights several of these principles. google.com The process starts with inexpensive and readily available materials and proceeds under mild conditions, which aligns with the principle of designing for energy efficiency. google.comnih.gov The high yield and operational simplicity of this method also contribute to its green credentials. google.com This synthesis, which proceeds through an S-alkyl isothiourea salt intermediate, is considered a clean and worker-friendly procedure that uses readily accessible reagents and avoids chromatographic purification. organic-chemistry.org

Another key principle of green chemistry is the use of safer solvents. nih.gov A method for synthesizing various sulfonyl chlorides by the oxyhalogenation of thiols and disulfides utilizes water as the solvent. rsc.org This process, using oxone and a potassium halide (KX), is simple, rapid, and avoids the use of toxic and corrosive reagents often found in traditional methods. rsc.org Applying this to 3-chloro-1-propanethiol (B91760) could provide a sustainable route to the corresponding sulfonyl chloride.

Catalytic Systems and Conditions for Enhanced Synthesis Yields and Selectivity

Catalysis is crucial for improving the efficiency and selectivity of chemical reactions. In the synthesis of 3-chloropropane-1-sulfonyl chloride and its precursors, various catalytic systems are employed.

In the synthesis of the sulfonyl chloride from 1,3-propanesultone, acid amides such as dimethylformamide (DMF) or methylformamide act as essential catalysts. google.com They facilitate the ring-opening of the sultone by the chlorinating agent, allowing the reaction to proceed efficiently at temperatures between 60 and 120°C, leading to high yields of the desired product. google.com

For the green synthesis route starting from 1-bromo-3-chloropropane, the second step, which involves the chlorination of the S-(3-chloropropyl)isothiourea intermediate, is carried out under appropriate catalyst and temperature conditions. google.com The patent suggests that acids such as hydrochloric acid or sulfuric acid can serve as catalysts for this transformation. google.com

Furthermore, in the synthesis of 3-chloro-1-propanol (B141029), a potential precursor, benzenesulfonic acid is used as a catalyst to improve reaction efficiency and prevent over-chlorination when reacting 1,3-propanediol (B51772) with hydrochloric acid. google.comchemicalbook.com The use of sulfonic acid-functionalized ionic liquids as reusable, green catalysts is also a growing area of research for a variety of organic reactions, demonstrating the broad utility of sulfonic acid-based catalysis. beilstein-journals.orgscielo.br

| Product | Starting Material(s) | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-chloropropane-1-sulfonyl chloride | 1,3-propanesultone + Thionyl chloride | Methylformamide | 60-80°C, 3 hours | 98% | google.com |

| 3-chloropropane-1-sulfonyl chloride | S-(3-chloropropyl)isothiourea + Sodium hypochlorite | Hydrochloric acid or Sulfuric acid | ≤ 40°C | High | google.com |

| 3-chloro-1-propanol | 1,3-propanediol + Hydrochloric acid | Benzenesulfonic acid | 80-100°C | 96% | google.comchemicalbook.com |

Chemical Reactivity and Transformation Studies

Reactions Involving the Sulfonic Acid Moiety

Acid-Base Chemistry and Proton Transfer Mechanisms

The mechanism of proton transfer in aqueous solutions of sulfonic acids can be complex, often involving a network of water molecules. The Grotthuss mechanism, where a proton is relayed through a series of hydrogen-bonded water molecules, is a key feature of proton transport in such systems. This "proton jumping" allows for rapid proton exchange and contributes to the high acidity observed for sulfonic acids.

Formation of Sulfonate Salts and Zwitterionic Species

The high acidity of 3-chloropropane-1-sulfonic acid facilitates the ready formation of sulfonate salts upon reaction with bases. For instance, reaction with a strong base like sodium hydroxide (B78521) results in the formation of sodium 3-chloropropane-1-sulfonate. These sulfonate salts are typically stable, water-soluble compounds.

A particularly interesting aspect of the reactivity of this compound is its ability to form zwitterionic species, also known as inner salts. This occurs when the terminal chloro group undergoes a nucleophilic substitution reaction with a tertiary amine. The resulting product contains both a negatively charged sulfonate group and a positively charged quaternary ammonium (B1175870) group within the same molecule. These types of zwitterionic compounds, often referred to as sulfobetaines, have applications as surfactants. The synthesis of sulfobetaines from the related compound 1,3-propane sultone and various tertiary amines is well-documented and proceeds via a similar nucleophilic attack mechanism. nih.gov

Reactions Involving the Terminal Chloro Moiety

The terminal chlorine atom on the propyl chain provides a site for a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in this compound is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. This is a classic Sₙ2 reaction for a primary alkyl halide. A wide range of nucleophiles can displace the chloride ion, including amines, hydroxides, and thiolates.

As mentioned in the previous section, the reaction with tertiary amines to form zwitterionic sulfobetaines is a prime example of a nucleophilic substitution reaction at the terminal chloro position. Similarly, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding amino-substituted propanesulfonic acids.

The general scheme for the nucleophilic substitution is as follows:

Nu⁻ + Cl-CH₂CH₂CH₂-SO₃⁻ → Nu-CH₂CH₂CH₂-SO₃⁻ + Cl⁻

Where Nu⁻ represents a generic nucleophile.

| Nucleophile (Nu⁻) | Product |

| R₃N (Tertiary Amine) | R₃N⁺-CH₂CH₂CH₂-SO₃⁻ (Zwitterionic Sulfobetaine) |

| OH⁻ (Hydroxide) | HO-CH₂CH₂CH₂-SO₃H (3-Hydroxypropane-1-sulfonic acid) |

| RS⁻ (Thiolate) | RS-CH₂CH₂CH₂-SO₃H (Thioether-substituted sulfonic acid) |

| CN⁻ (Cyanide) | NC-CH₂CH₂CH₂-SO₃H (4-Sulfobutanoic acid nitrile) |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form prop-2-ene-1-sulfonic acid. This reaction involves the abstraction of a proton from the carbon atom adjacent to the sulfonate group (alpha-carbon) and the simultaneous departure of the chloride ion.

The general scheme for the elimination reaction is as follows:

B: + Cl-CH₂CH₂CH₂-SO₃⁻ → BH⁺ + CH₂=CHCH₂-SO₃⁻ + Cl⁻

Where B: represents a strong base.

The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the reaction temperature, and the solvent. Strong, sterically hindered bases and higher temperatures favor elimination.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound also allows for both intermolecular and intramolecular reactions.

An important intramolecular reaction is the cyclization to form a sultone. While the direct cyclization of this compound to form propane-1,3-sultone is not a commonly reported synthetic route, the reverse reaction, the hydrolysis of propane-1,3-sultone, yields 3-hydroxypropane-1-sulfonic acid. wikipedia.org The formation of sultones from related halohydrins or by other methods is a well-established area of organic synthesis. youtube.com The intramolecular cyclization of a related compound, 3-hydroxypropane-1-sulfonic acid, to propane-1,3-sultone can be achieved through dehydration. google.com

Intermolecular reactions can also occur. For example, under appropriate conditions, the hydroxyl group of one molecule of 3-hydroxypropane-1-sulfonic acid (formed from the hydrolysis of the chloro-derivative) could potentially react with the chloro group of another molecule to form an ether linkage, leading to oligomeric or polymeric structures. However, specific studies detailing such intermolecular reactions of this compound are not prevalent in the literature. The primary reactivity of the chloro group remains nucleophilic substitution with external nucleophiles.

Applications in Advanced Materials and Catalysis

Integration into Functionalized Materials

The versatility of 3-chloropropane-1-sulfonic acid allows it to be chemically anchored to various substrates, creating materials with tailored surface chemistry and properties. This is often achieved through its precursor, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), where the thiol group is subsequently oxidized to a sulfonic acid group.

Silica (B1680970), with its high surface area and porous nature, serves as an excellent support for creating solid acid catalysts by functionalization with sulfonic acid groups. mdpi.commdpi.com The most common method involves grafting MPTMS onto the silica surface, followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups using an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.comscirp.orgresearchgate.net This process creates a stable, solid acid catalyst with accessible acid sites.

Two primary synthesis strategies are employed:

Post-grafting: In this method, a pre-synthesized porous silica support (like SBA-15 or KIT-6) is reacted with MPTMS. mdpi.com This is followed by oxidation to convert the anchored mercaptopropyl groups into propylsulfonic acid groups. researchgate.net

Co-condensation (One-Pot Synthesis): This approach involves the simultaneous hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), and MPTMS in the presence of a templating agent. mdpi.comnih.gov This method can lead to a more uniform distribution of the functional groups throughout the silica matrix. nih.gov

The resulting propylsulfonic acid-functionalized silica materials (PrSO₃H-silica) are characterized by their ordered mesoporous structures, high surface areas, and significant acid strength, making them effective heterogeneous catalysts. mdpi.com Characterization techniques such as X-ray diffraction (XRD), N₂ adsorption-desorption (BET), and spectroscopy confirm the successful integration of sulfonic acid groups onto the silica framework. mdpi.comresearchgate.net

Table 1: Synthesis and Properties of Propylsulfonic Acid-Functionalized Silica

| Material Designation | Synthesis Method | Sulfur Source | Key Findings | Reference |

| PrSO₃H-SBA-15 | Post-grafting & Co-condensation | MPTMS | Successfully synthesized catalysts with tunable structural parameters for glycerol (B35011) acetalization. | mdpi.com |

| Sulfonic Acid Functionalized Silica (SAFS) | Post-grafting | MPTMS | Confirmed functionalization via FTIR and TGA; cation exchange capacity estimated by titration. | researchgate.net |

| Propyl-Sulfonic Acid-Functionalized Nanoparticles | Surface Functionalization | MPTMS | Sulfur content varied from 0.8% to 22%; highly active nanoparticles for cellobiose (B7769950) hydrolysis achieved 96.0% conversion. | scirp.org |

| NRHMS-SO₃H | Co-condensation | MPTMS | Natural rubber/silica nanocomposite showed high hydrophobicity and catalytic activity for alkyl levulinate synthesis. | nih.gov |

Anchoring sulfonic acid groups onto polymer backbones creates robust, solid acid catalysts that combine the catalytic activity of the acid with the mechanical and thermal stability of the polymer. These materials are often used in industrial processes due to their ease of separation and recyclability. acs.orgresearchgate.netrsc.org

Examples of polymer-supported systems include:

Polystyrene-based Resins: Commercially available resins like Amberlyst are based on polystyrene-co-divinylbenzene. These resins are sulfonated to introduce -SO₃H groups, creating strong acid catalysts. researchgate.net Halogenation of these resins can further enhance their acid strength and thermal stability. researchgate.net

Polypropylene (B1209903) Fibers: Inexpensive and chemically resistant polypropylene fibers can be functionalized with sulfonic acid groups. rsc.orgrsc.org This is achieved via grafting techniques, resulting in a highly efficient and easily recoverable heterogeneous catalyst. rsc.org The catalyst can be physically removed from the reaction mixture, for instance, with tweezers, simplifying the work-up procedure. rsc.org

Biomass-derived Polymers: Sustainable solid acid catalysts can be synthesized from renewable resources like crude cashew nut shell liquid (CNSL). acs.org The CNSL is first polymerized with formaldehyde (B43269) and then sulfonated with chlorosulfonic acid to produce a solid Brønsted acid catalyst. acs.org

These polymer-supported catalysts have demonstrated high efficiency and stability in various organic reactions, presenting a greener alternative to homogeneous acid catalysts. acs.orgrsc.orgacs.org

Hybrid organic-inorganic composites leverage the combined properties of both organic and inorganic components to create materials with unique functionalities. researchgate.netmdpi.com By integrating propylsulfonic acid groups, these composites can be designed for applications ranging from catalysis to proton-conducting membranes. acs.orgresearchgate.net

Key examples of these composites include:

Silica-Supported Polymer Brushes: These materials consist of sulfonic acid-containing polymer chains, like poly(styrene sulfonic acid), grown from the surface of silica particles. acs.orgresearchgate.net This architecture, created using techniques like atom transfer radical polymerization (ATRP), provides highly accessible acid sites, leading to catalytic activities that can surpass conventional polymer resins like Amberlyst 15 in reactions such as ester hydrolysis. acs.org

Polymer/Silica Hybrid Membranes: Hybrid membranes can be prepared by incorporating sulfonic acid groups into a matrix of a polymer like poly(vinyl alcohol) (PVA) and silica. researchgate.net These materials are synthesized via a sol-gel process and are investigated for applications in direct methanol (B129727) fuel cells, where the sulfonic acid groups facilitate proton conduction. researchgate.net

Functionalized Rubber/Silica Nanocomposites: Propylsulfonic acid groups can be incorporated into a natural rubber/silica nanocomposite via a co-condensation sol-gel method. nih.gov These materials exhibit enhanced hydrophobicity compared to pure silica-based catalysts, which is advantageous for certain esterification reactions. nih.gov

The synergy between the organic polymer (providing flexibility and specific functionality) and the inorganic component (providing structural integrity and stability) allows for the fine-tuning of the material's properties for targeted applications. researchgate.netmdpi.com

The strong acidic nature and ion-exchange capabilities of the sulfonic acid group make functionalized materials excellent candidates for use as adsorbents, particularly for the removal of pollutants from aqueous solutions. rsc.orgscispace.com

Materials functionalized with sulfonic acid groups have been developed for the removal of heavy metal ions such as Cd(II), Cu(II), Pb(II), Ni(II), and Zn(II). rsc.org The sulfonic acid sites act as effective binding locations for these metal cations through ion-exchange and electrostatic interactions.

Different platforms have been functionalized for this purpose:

Covalent Organic Frameworks (COFs): A melamine-based COF functionalized with sulfonic acid groups (COF@SO₃H) has been shown to be a highly effective and reusable adsorbent for the simultaneous removal of multiple heavy metal ions. rsc.orgscispace.com

Graphene Oxide Composites: Chitosan/sulfydryl-functionalized graphene oxide composites can be used to adsorb heavy metal ions like Cu(II), Pb(II), and Cd(II). nih.gov While this example uses sulfhydryl groups, subsequent oxidation to sulfonic acid is a common strategy to enhance acidity and binding capacity.

Metal-Organic Frameworks (MOFs): MOFs functionalized with sulfonic acid via post-synthetic oxidation serve as mixed-mode sorbents. nih.gov These materials can extract a range of compounds, including parabens and sulfonamides, from complex samples through a combination of hydrophilic-lipophilic balance and cation exchange retention mechanisms. nih.gov

These adsorbent materials offer a promising and cost-effective solution for environmental remediation. rsc.org

Catalytic Roles of this compound and its Derivatives

The primary catalytic role of materials functionalized with propylsulfonic acid stems from the strong Brønsted acidity of the -SO₃H group. nih.govresearchgate.net This makes them effective catalysts for a wide variety of organic transformations that are traditionally catalyzed by corrosive and difficult-to-recover mineral acids like sulfuric acid. beilstein-journals.org

Heterogeneous catalysts bearing the propylsulfonic acid group are widely employed in organic synthesis due to their high efficiency, reusability, and environmentally friendly nature. nih.govrsc.org They effectively catalyze reactions such as esterification, condensation, hydrolysis, and the synthesis of heterocyclic compounds. mdpi.comacs.orgrsc.orgresearchgate.net

The catalytic performance of these materials is demonstrated in various reactions:

Esterification and Hydrolysis: Propylsulfonic acid-functionalized silica and hybrid polymer brushes have been used for the esterification of fatty acids and the hydrolysis of esters. researchgate.netnih.govacs.org For instance, they catalyze the esterification of levulinic acid with various alcohols to produce valuable alkyl levulinate esters. nih.gov

Condensation Reactions: These solid acids are efficient catalysts for condensation reactions, such as the synthesis of 1,4-dihydropyridines (Hantzsch reaction) and (E)-arylidene-1,3-dihydroindole-2-ones under solvent-free conditions. researchgate.net

Synthesis of Heterocycles: They facilitate multicomponent reactions for the synthesis of complex molecules like aryl-14H-dibenzo[a,i]xanthenes and 3,4-dihydropyrimidin-2-(1H)-ones (Biginelli reaction). rsc.orgasianpubs.org

Biomass Conversion: Propyl-sulfonic acid-functionalized nanoparticles are effective catalysts for the hydrolysis of cellobiose and the pretreatment of corn stover, key steps in the conversion of biomass to biofuels and chemicals. scirp.orgscirp.org

The solid nature of these catalysts allows for easy separation from the reaction products and repeated use over multiple cycles with minimal loss of activity, highlighting their potential for sustainable industrial processes. rsc.orgrsc.org

Table 2: Examples of Organic Transformations Catalyzed by Propyl-Sulfonic Acid Functionalized Materials

| Catalyst | Reaction Type | Substrates | Key Outcome | Reference |

| PrSO₃H-SBA-15 | Acetalization | Glycerol, Formaldehyde | >90% yield of cyclic acetals. | mdpi.com |

| Silica-Supported Poly(styrene sulfonic acid) | Ester Hydrolysis | Ethyl lactate | Activity comparable to homogeneous p-toluenesulfonic acid and superior to Amberlyst 15. | acs.org |

| Sulfonic Acid Functionalized Silica (SAFS) | Esterification | Ethanol, Maleic acid | High conversion under optimized conditions. | researchgate.net |

| Sulfonic Acid-Functionalized Polypropylene Fiber | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea (B124793) | Excellent yields and catalyst recyclability over 11 runs. | rsc.org |

| CNSLF-SO₃H | Friedel–Crafts Reaction | Indoles, Furfuraldehydes | Efficient synthesis of tetra(indolyl)methanes. | acs.org |

| Fe₃O₄@silica sulfonic acid | Tetrazole Synthesis | Nitriles, Sodium azide | High yields under solvent-free conditions; catalyst reusable for 6 cycles. | rsc.org |

| Sulfonic acid functionalized silica (SBA-Pr-SO₃H) | Condensation | Aromatic amines, α,β-unsaturated aldehydes, β-keto esters | High yields of 1,4-dihydropyridines in short reaction times. | researchgate.net |

Heterogeneous Catalysis via Immobilization on Solid Supports

The principle of immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a cornerstone of green chemistry, combining the high efficiency of the former with the ease of separation and recyclability of the latter. This compound is a prime candidate for such applications due to its bifunctional nature: the sulfonic acid group provides the catalytic activity (Brønsted acidity), while the terminal chloro- group offers a reactive site for covalent attachment to various support materials.

This strategy has been successfully demonstrated with structurally similar compounds. For instance, propyl-sulfonic acid groups have been grafted onto various solid matrices to create robust and reusable catalysts. These supports include:

Silica Nanoparticles: Silica-coated nanoparticles have been functionalized using reagents like 3-mercaptopropyltrimethoxysilane (MPTMS). The thiol group is oxidized to a sulfonic acid, creating a solid acid catalyst. researchgate.netscirp.org These materials have proven effective in the pretreatment of biomass, such as corn stover, to facilitate its conversion to ethanol. researchgate.net

Carbon Nanomaterials: Materials like graphene oxide and carbon nanotubes have been functionalized with sulfonic acid groups. nih.gov These catalysts exhibit high thermal stability and have been used effectively in the hydrolysis of cellobiose into glucose, demonstrating high selectivity and the ability to be recycled multiple times without significant loss of activity. nih.gov

Polymeric Supports: Inexpensive and readily available polymers, such as polypropylene fiber, have been chemically modified to incorporate sulfonic acid groups on their surface. rsc.org This creates a "dip-in" catalyst that can be easily removed from the reaction mixture with tweezers and has shown excellent stability and activity over numerous catalytic cycles in reactions like the Biginelli condensation. rsc.org

Biochar: Biochar, a carbon-rich material derived from biomass, has also been used as a support. It can be functionalized with sulfonic acid groups to produce stable catalysts for reactions such as the Prins-Ritter reaction. abo.fi

The immobilization process typically involves a chemical reaction between the support's surface (often bearing hydroxyl or other reactive groups) and the reactive handle of the sulfonic acid precursor. The chloro- group of this compound is a versatile anchor for such covalent bonding, enabling the creation of a new generation of solid acid catalysts tailored for specific industrial processes.

Specific Catalytic Applications (e.g., esterification, hydrolysis, condensation reactions)

The Brønsted acidity of the sulfonic acid group in this compound and its derivatives makes it an effective catalyst for a range of acid-catalyzed reactions. Its utility is most prominently showcased when it is incorporated into more complex catalytic systems, such as sulfonic acid-functionalized ionic liquids (SAILs) or immobilized solid acids.

Esterification: Esterification, particularly of free fatty acids (FFAs) for biodiesel production, is a key application for sulfonic acid-based catalysts. nih.gov SAILs, synthesized using precursors like 1,3-propanesultone (which generates a propylsulfonate structure), have been studied extensively as catalysts for the esterification of oleic acid with ethanol. nih.gov Research has shown that the catalyst's performance can be tuned by modifying its structure, for example, by adding a long alkyl chain to the ionic liquid to improve its solubility in the nonpolar reaction medium. nih.gov These SAILs combine the benefits of homogeneous catalysis (high activity) with those of heterogeneous systems (easy separation and recyclability). nih.gov

In a study on the esterification of oleic acid with ethanol, a synthesized sulfonic acid-functionalized ionic liquid demonstrated high catalytic activity, especially under microwave heating conditions. The catalyst could be successfully recycled multiple times without a significant drop in performance. nih.gov

Table 1: Catalyst Reusability in Esterification of Oleic Acid

| Cycle Number | Conversion (%) |

|---|---|

| 1 | 95 |

| 2 | 93 |

| 3 | 92 |

| 4 | 90 |

This table is generated based on data for illustrative purposes and reflects typical recycling performance of sulfonic acid-functionalized catalysts as described in research literature. nih.gov

Hydrolysis: Sulfonic acid catalysts immobilized on solid supports have proven to be highly effective for hydrolysis reactions. For example, carbon nanomaterials functionalized with sulfonic acid groups have been used to catalyze the hydrolysis of cellobiose to glucose. nih.gov These solid acid catalysts show excellent performance, achieving high conversion rates and exceptional selectivity towards glucose. nih.gov Their robustness is highlighted by their ability to be recycled for at least six runs without a significant loss of catalytic activity. nih.gov

Condensation Reactions: The Biginelli reaction, a multi-component condensation reaction to produce dihydropyrimidinones (DHPMs), is another area where sulfonic acid catalysts excel. A sulfonic acid-functionalized polypropylene fiber was developed as a highly efficient and recyclable heterogeneous catalyst for this reaction. rsc.org The catalyst facilitates the one-pot synthesis of various substituted DHPMs with excellent chemical yields and can be easily recovered and reused, making it an economically and environmentally attractive option for industrial applications. rsc.org Similarly, biochar-supported sulfonic acid catalysts have been employed in the Prins-Ritter reaction to synthesize 4-amidotetrahydropyrans. abo.fi

Role as an Intermediate or Reagent in Broader Chemical Synthesis

Beyond its direct or supported catalytic use, this compound is a valuable building block and intermediate in organic synthesis. Its bifunctionality allows it to be a key component in the synthesis of more complex molecules, including specialty chemicals, functionalized polymers, and ionic liquids. rsc.org

A primary application is in the synthesis of sulfonic acid-functionalized ionic liquids (SAILs). nih.govnih.gov In these syntheses, the propylsulfonic acid moiety is attached to a cation, typically an imidazolium (B1220033) or pyridinium (B92312) core. nih.govmdpi.com The resulting SAILs are not only used as catalysts but also as green solvents in various chemical processes. rsc.org The presence of the sulfonic acid group imparts Brønsted acidity to the ionic liquid, a property that can be precisely tuned. mdpi.com

Furthermore, this compound serves as a precursor for other reactive intermediates. It can be converted into 3-chloropropane-1-sulfonyl chloride , a more reactive species used to introduce the chloropropylsulfonyl group into molecules. google.comambeed.com It is also the parent acid for compounds like This compound tert-butylamide . bldpharm.comambeed.com

The reactive chlorine atom also facilitates its use in polymer chemistry. It can be used as a functionalizing agent to introduce sulfonate groups into polymer backbones through post-polymerization modification, thereby altering the polymer's properties, such as its thermal stability and solubility. rsc.org This approach is used to create zwitterionic polymers and other functional materials with applications ranging from surfactants to therapeutics. scispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-mercaptopropyltrimethoxysilane (MPTMS) |

| Oleic acid |

| Ethanol |

| Cellobiose |

| Glucose |

| 1,3-propanesultone |

| 3-chloropropane-1-sulfonyl chloride |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 3-chloropropane-1-sulfonic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural insights.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of 1-chloropropane (B146392), a related compound, three distinct groups of proton resonances are observed, corresponding to the three different chemical environments of the hydrogen atoms. docbrown.info The integration of these signals reveals a proton ratio of 3:2:2, consistent with its structure. docbrown.info For this compound, a similar pattern would be expected, with characteristic chemical shifts influenced by the electron-withdrawing sulfonic acid and chloro groups. The protons closest to the sulfonyl group would be the most deshielded and thus appear at the highest chemical shift.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of 1-chloropropane shows three distinct signals, confirming the presence of three non-equivalent carbon atoms. docbrown.info The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom bonded to chlorine showing the largest downfield shift. docbrown.info In the case of this compound, the carbon attached to the sulfonic acid group would experience the most significant downfield shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| H (on C1) | ~3.0-3.5 | Triplet | 2H |

| H (on C2) | ~2.0-2.5 | Multiplet | 2H |

| H (on C3) | ~3.6-4.0 | Triplet | 2H |

| C (on C1) | ~50-55 | - | - |

| C (on C2) | ~25-30 | - | - |

Note: The data in this table is predicted based on the analysis of similar compounds and is for illustrative purposes.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, 1-chloropropane, displays characteristic C-H stretching vibrations between 2880 and 3080 cm⁻¹ and C-Cl stretching vibrations in the range of 580 to 780 cm⁻¹. docbrown.info For this compound, strong absorption bands corresponding to the S=O stretching of the sulfonic acid group would be expected around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The O-H stretching of the sulfonic acid group would appear as a broad band in the region of 3200-2500 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For sulfonic acids, the S-O stretching vibrations are also prominent in the Raman spectrum. researchgate.net This technique can be particularly useful for studying aqueous solutions of sulfonic acids. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in SO₃H) | Stretching | 3200-2500 (broad) |

| C-H | Stretching | 2850-3000 |

| S=O | Asymmetric Stretching | ~1350 |

| S=O | Symmetric Stretching | ~1175 |

| C-S | Stretching | 700-600 |

Note: The data in this table is based on typical ranges for these functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The exact mass of this compound has been determined to be 157.980442764 daltons. wikidata.org This high-resolution mass measurement is invaluable for confirming the elemental composition of the molecule. The mass spectrum would also show characteristic fragmentation patterns resulting from the loss of specific groups, such as the chlorine atom or the sulfonic acid group, which can further aid in structural confirmation.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the low volatility of sulfonic acids, derivatization is often required before GC analysis. For instance, a method for analyzing 3-chloropropionyl chloride, a related compound, involves esterification with methanol (B129727) before injection into the GC system. patsnap.com A similar derivatization approach could be employed for this compound. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. agriculturejournals.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for the analysis of sulfonic acids. sielc.com For instance, a Newcrom BH column can be used to retain and separate sulfonic acids using a mobile phase of water, acetonitrile, and a buffer like ammonium (B1175870) formate. sielc.comsielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (ESI-MS). sielc.com This method allows for the separation of the sulfonic acid from its counter-ions. sielc.com

Table 3: Example HPLC Method Parameters for Sulfonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom BH, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Water, Acetonitrile, Ammonium formate |

| Detector | ELSD, ESI-MS |

Note: This table provides an example of typical HPLC conditions for sulfonic acid analysis.

Advanced Characterization of Materials Incorporating this compound Moieties

The integration of this compound moieties into various materials imparts unique functionalities that necessitate advanced characterization techniques for a comprehensive understanding of their structural, morphological, thermal, and magnetic properties. This section delves into the specific methodologies employed to analyze these modified materials.

X-ray Diffraction (XRD)

For instance, in the study of sulfonic acid-functionalized SBA-15 mesoporous silica (B1680970), XRD patterns revealed that the materials retained their two-dimensional hexagonal structure, which is characteristic of SBA-15. researchgate.net However, the introduction of propylsulfonic acid groups led to a broadening of the main (100) reflection peak, indicating a slight decrease in the long-range structural order compared to the pure SBA-15. researchgate.net

Detailed analysis of the XRD patterns can also provide information on the unit cell dimensions. The table below summarizes typical XRD data for SBA-15 functionalized with propylsulfonic acid groups.

| Parameter | Pure SBA-15 | Propylsulfonic Acid Functionalized SBA-15 |

| d-spacing (100) (Å) | 106.2 | 104.5 |

| Unit cell parameter (a) (Å) | 122.6 | 120.7 |

| Data compiled from studies on functionalized mesoporous silica. researchgate.net |

This decrease in the d-spacing and unit cell parameter upon functionalization suggests that the sulfonic acid groups are located within the silica framework.

Furthermore, XRD is employed to confirm the crystalline structure of nanoparticles, such as magnetic iron oxide nanoparticles, that are often coated with materials containing this compound for catalytic applications. researchgate.net The diffraction patterns can confirm the phase of the iron oxide (e.g., magnetite or maghemite) and estimate the crystallite size, which are critical parameters for their magnetic and catalytic performance. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a material's surface topography. surfacesciencewestern.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample. surfacesciencewestern.com This combination is invaluable for characterizing materials modified with this compound, offering visual evidence of morphological changes and confirming the presence and distribution of the sulfonic acid groups.

SEM images can reveal changes in the surface morphology of a material after functionalization. For example, the smooth surface of a base material might become rougher or show aggregated structures after the introduction of this compound moieties. In the case of functionalized magnetic nanoparticles, SEM can be used to observe their size, shape, and tendency to agglomerate. researchgate.net

EDX analysis complements the SEM images by providing elemental composition maps. ugal.ro The presence of sulfur (S) and chlorine (Cl) peaks in the EDX spectrum of a modified material serves as direct evidence of the successful incorporation of this compound. The mapping feature of EDX can show the distribution of these elements across the material's surface, indicating whether the functionalization is uniform or concentrated in specific areas.

The following table presents typical elemental analysis data obtained from EDX for a material functionalized with this compound.

| Element | Atomic % (Unfunctionalized Material) | Atomic % (Functionalized Material) |

| Carbon (C) | Varies | Varies |

| Oxygen (O) | Varies | Varies |

| Sulfur (S) | 0 | Present |

| Chlorine (Cl) | 0 | Present |

| This table is a generalized representation of expected EDX results. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of materials and to quantify the amount of organic functional groups grafted onto an inorganic support.

For materials incorporating this compound, TGA provides crucial information about the thermal decomposition profile. The analysis can distinguish between the loss of physisorbed water, the decomposition of the organic sulfonic acid moiety, and the dehydroxylation of an inorganic support like silica.

A typical TGA curve for a sulfonic acid-functionalized material would show an initial weight loss at temperatures below 150°C, corresponding to the removal of adsorbed water. A more significant weight loss would then be observed at higher temperatures, typically in the range of 200-600°C, which is attributed to the decomposition of the propylsulfonic acid chains. The percentage of weight loss in this region can be used to calculate the loading of the functional group on the material's surface.

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition |

| < 150 | ~5% | Physisorbed Water |

| 200 - 600 | ~15-25% | Propylsulfonic Acid Groups |

| > 600 | Varies | Dehydroxylation of Support |

| This table illustrates a typical TGA profile for a functionalized silica material. |

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. wikipedia.org When this compound is used to functionalize magnetic nanoparticles (MNPs), VSM is essential for characterizing the magnetic behavior of the resulting composite material. taylorandfrancis.com

The VSM analysis provides a hysteresis loop, which plots the magnetization of the sample as a function of an applied magnetic field. wikipedia.org From this loop, key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined. taylorandfrancis.com

The functionalization of MNPs with a non-magnetic shell, such as one containing this compound, typically leads to a decrease in the saturation magnetization compared to the uncoated nanoparticles. This is due to the presence of the non-magnetic organic layer. However, for many applications, it is crucial that the functionalized nanoparticles retain superparamagnetic behavior, characterized by near-zero coercivity and remanence. This property ensures that the nanoparticles can be easily dispersed in the absence of an external magnetic field and rapidly separated when a field is applied.

The table below shows a representative comparison of magnetic properties for uncoated and functionalized magnetic nanoparticles.

| Material | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

| Uncoated Fe3O4 Nanoparticles | ~60-80 | ~0 |

| Fe3O4@Sulfonic Acid Nanoparticles | ~40-60 | ~0 |

| Data is a generalized representation from studies on functionalized magnetic nanoparticles. researchgate.net |

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive surface analysis technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor in real-time. nih.gov This technique is particularly useful for studying the formation of thin films and molecular interactions at surfaces. glycopedia.eu

In the context of this compound, QCM-D can be used to monitor the self-assembly of layers containing this moiety onto a sensor surface. The change in frequency is related to the mass of the adsorbed layer (including coupled solvent), while the change in dissipation provides information about the viscoelastic properties or rigidity of the layer. nih.gov

For example, the grafting of a polymer containing this compound onto a gold-coated QCM-D sensor can be followed in real-time. The decrease in frequency would indicate the successful attachment and build-up of the polymer layer. The corresponding dissipation change would reveal information about the conformational state of the polymer chains. A rigid, compact layer would result in a small change in dissipation, whereas a more flexible, solvated layer would lead to a larger dissipation change.

This technique allows for the quantitative analysis of surface coverage and the kinetics of adsorption, providing valuable insights into the surface modification process.

| Parameter | Interpretation |

| Decrease in Frequency (Δf) | Indicates an increase in mass on the sensor surface, confirming the adsorption of the sulfonic acid-containing material. |

| Increase in Dissipation (ΔD) | Suggests the formation of a soft, viscoelastic layer, providing information on the structural properties of the adsorbed film. |

| This table outlines the general interpretation of QCM-D data in this context. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

A thorough search of scientific databases indicates that specific quantum chemical calculations for 3-chloropropane-1-sulfonic acid have not been published. Such studies, often employing methods like Density Functional Theory (DFT) or ab initio calculations, are fundamental to understanding the molecule's intrinsic properties.

Hypothetically, these calculations would provide valuable data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Energetics: Key thermodynamic parameters such as the heat of formation and Gibbs free energy, which are essential for assessing the compound's stability.

A representative data table of what such calculations might yield is presented below. Note that these are hypothetical values for illustrative purposes.

| Parameter | Hypothetical Value | Method/Basis Set |

| Total Energy | -X Hartrees | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -Y eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -Z eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | A Debye | DFT/B3LYP/6-311+G(d,p) |

Computational Elucidation of Reaction Mechanisms

There is no available literature that computationally elucidates the reaction mechanisms of this compound. Computational studies could be instrumental in mapping out the potential energy surfaces for its various transformations. For instance, the nucleophilic substitution at the carbon bearing the chlorine atom is a probable reaction pathway. Computational modeling could identify the transition states, intermediates, and activation energies for such reactions, clarifying whether they proceed via an S\N1 or S\N2 mechanism.

Prediction of Structure-Reactivity Relationships

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) studies for this compound. Such studies are vital for predicting the biological activity or reactivity of a series of related compounds based on their molecular descriptors. For this compound, QSAR models could be developed to correlate its structural features with, for example, its potential environmental fate or its efficacy in a particular synthetic application.

The development of such a model would involve calculating a range of molecular descriptors, as shown in the hypothetical table below.

| Descriptor Type | Descriptor Example | Hypothetical Value |

| Topological | Wiener Index | W |

| Electronic | Partial Charge on C1 | q |

| Quantum-Chemical | LUMO Energy | -Z eV |

Kinetic and Thermodynamic Modeling of Transformations Involving this compound

No specific kinetic or thermodynamic modeling studies for transformations involving this compound are present in the current body of scientific literature. While research on the degradation kinetics of the related compound 3-chloropropane-1,2-diol exists, these findings are not directly transferable. researchgate.net

Computational modeling would be a powerful tool to predict the rate constants and thermodynamic feasibility of reactions involving this compound under various conditions. This would involve calculating the free energy profiles of reaction pathways to determine rate-determining steps and equilibrium constants.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future research is anticipated to focus on developing more sustainable and efficient methods for the synthesis of 3-chloropropane-1-sulfonic acid and its derivatives. While traditional synthetic routes are established, there is a growing demand for greener chemical processes that utilize renewable feedstocks and minimize waste.

One promising avenue is the exploration of bio-based starting materials to replace petroleum-derived precursors. Research into the conversion of biomass into platform chemicals could pave the way for the synthesis of this compound from renewable resources. Furthermore, the principles of green chemistry are expected to be increasingly applied to the synthetic pathways involving this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the development of catalytic systems that can efficiently promote the sulfonation of chlorinated propanes under mild conditions would represent a significant advancement.

The synthesis of derivatives, such as sulfobetaines, has been an area of interest. Traditional methods for producing sulfobetaines from tertiary amines sometimes require high temperatures and pressures, and can result in difficult-to-purify products. nih.gov Future methodologies will likely focus on cleaner and more efficient processes, potentially involving enzymatic catalysis or flow chemistry to improve yields and reduce byproducts.

Exploration of New Catalytic Applications for this compound and its Derivatives

The sulfonic acid group in this compound imparts strong acidic properties, suggesting its potential as a catalyst in various organic reactions. While the direct catalytic use of this compound is not extensively documented, the broader class of sulfonic acid-functionalized materials has shown significant promise.

Future research will likely explore the immobilization of this compound or its derivatives onto solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to their homogeneous counterparts. Such catalysts could find applications in esterification, alkylation, and other acid-catalyzed reactions. For example, sulfonic acid-functionalized biochar has demonstrated high catalytic efficiency in the production of biodiesel. elsevierpure.com

Moreover, the derivatives of this compound, particularly those with tailored structures, could be designed as specialized organocatalysts. The combination of the sulfonate group with other functional moieties could lead to catalysts with unique reactivity and selectivity.

Advanced Material Design and Functionalization Utilizing the Sulfonic Acid Moiety

The ability to introduce a sulfonic acid group into various materials via reaction with this compound is a key area of emerging research. This functionalization can impart desirable properties such as hydrophilicity, ion-exchange capacity, and thermal stability.

One significant application is in the development of advanced polymer materials. The incorporation of the sulfonate group into polymer backbones is a common strategy for creating zwitterionic polymers, also known as poly(sulfobetaine)s. These polymers exhibit unique properties, including excellent biocompatibility and resistance to protein fouling, making them suitable for a range of biomedical applications. The synthesis of such polymers often involves the reaction of a tertiary amine-containing monomer or polymer with a sulfonating agent like 1,3-propanesultone, which can be prepared from this compound.

The modification of natural polymers, such as polysaccharides, with this compound is another promising direction. For instance, the sulfonation of polysaccharides can enhance their water solubility and create materials with potential applications in drug delivery and as additives in detergents.

Furthermore, the functionalization of nanoparticles with this compound or its derivatives can lead to novel nanomaterials with tailored surface properties for applications in catalysis, sensing, and nanomedicine.

Application of Machine Learning and AI in Predicting Properties and Reactions

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research is a rapidly growing trend that holds significant potential for the study of this compound and its derivatives. youtube.com These computational tools can accelerate the discovery and optimization of new materials and reactions by predicting chemical properties and outcomes. digitellinc.com

Future research could leverage ML models to predict the properties of novel polymers and materials derived from this compound. By training models on existing experimental data, it may be possible to forecast properties such as solubility, thermal stability, and ion-conductivity of new materials before they are synthesized in the lab. This would enable a more targeted and efficient approach to material design.

Quantitative Structure-Activity Relationship (QSAR) models are another area where computational methods can be applied. These models correlate the chemical structure of a compound with its biological activity or environmental fate. researchgate.netcncb.ac.cnnih.gov QSAR models could be developed to predict the biodegradability or potential toxicity of derivatives of this compound, aiding in the design of more environmentally benign chemicals.

Research into Biodegradability and Environmental Impact (from a chemical transformation perspective, not safety/toxicity)

Understanding the environmental fate of this compound is crucial for its sustainable application. Future research will need to focus on its biodegradability and the chemical transformations it may undergo in the environment. Chlorinated organic compounds are often persistent in the environment and can be resistant to degradation. naturvardsverket.se

Studies on the microbial transformation of related compounds, such as chlorinated carboxylic acids, have shown that microorganisms can hydrolyze these compounds to their corresponding acids. nih.gov The biodegradation of halogenated organic compounds is a complex process that can be influenced by various environmental factors. sigmaaldrich.commdpi.com Research into the specific microbial pathways and enzymes involved in the degradation of this compound will be essential. This could involve identifying microorganisms capable of cleaving the carbon-chlorine bond and metabolizing the resulting alkanesulfonate.

Q & A

Q. What are the established methods for synthesizing 3-chloropropane-1-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves the reaction of propane sulfonic acid derivatives with chlorinating agents under controlled conditions. For example, alkylation reactions using sulfonyl chlorides (e.g., benzene sulfonyl chloride) in inert solvents like dichloromethane at 0–5°C can yield the target compound . Optimization strategies include:

- Temperature control : Maintaining low temperatures to minimize side reactions.

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Purification : Recrystallization or chromatography (e.g., silica gel) improves purity .

- Stoichiometric ratios : Excess chlorinating agent (1.2–1.5 equivalents) ensures complete conversion .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with sulfonic acid protons appearing as broad singlets (~δ 11–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>98% recommended for research use) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M–H]⁻ at m/z 172.5) .

Q. What are the key considerations for handling this compound to minimize occupational exposure risks?

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Emergency protocols : Immediate skin decontamination with soap/water and eye rinsing with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound when designing laboratory safety protocols?

- Data triangulation : Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., skin corrosion/irritation Category 1 per CLP vs. limited ecotoxicity data ).

- In vitro assays : Conduct cytotoxicity tests (e.g., MTT assay on human keratinocytes) to validate acute toxicity .

- Regulatory alignment : Follow REACH Annex XVII guidelines for hazardous substance handling .

Q. What mechanisms underlie the degradation of this compound under varying pH conditions, and how can this inform storage and handling?

- Acidic conditions : Hydrolysis of the sulfonic acid group may yield propane-1-sulfonic acid and HCl, detectable via conductivity measurements .

- Alkaline conditions : Nucleophilic displacement of chlorine by hydroxide ions forms 3-hydroxypropane-1-sulfonic acid, monitored by FTIR (loss of C–Cl stretch at 650 cm⁻¹) .

- Storage recommendations : Stabilize in anhydrous solvents (e.g., acetonitrile) at pH 4–6 and 4°C .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the C3 position .

- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMSO vs. water) .

- QSPR models : Relate LogP (-3.81) to membrane permeability for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.